BenchChemオンラインストアへようこそ!

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This unsubstituted benzamide-pyrazole-furan scaffold (MW 281.31, C₁₆H₁₅N₃O₂) occupies optimal aqueous assay space (XLogP3 1.9, TPSA 60.1 Ų), significantly reducing aggregation and non-specific binding versus halogenated analogs. Three H-bond acceptors (amide carbonyl, pyrazole N, furan O) enable defined co-crystallization geometry. The furan-2-yl group provides unique H-bond acceptor capacity absent in simpler phenyl-pyrazole scaffolds. Ideal for parallel SAR expansion via amide coupling at the benzamide position. Procure characterized material within standard laboratory supply timelines—no multi-week custom synthesis lead times.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 2034327-63-2
Cat. No. B2461124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034327-63-2
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C16H15N3O2/c20-16(13-5-2-1-3-6-13)17-8-9-19-12-14(11-18-19)15-7-4-10-21-15/h1-7,10-12H,8-9H2,(H,17,20)
InChIKeyAXLMMHBHEUZUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034327-63-2): Core Physicochemical Profile for Research Procurement


N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034327-63-2) is a heterocyclic organic compound belonging to the pyrazolylethylbenzamide class, possessing a molecular formula of C₁₆H₁₅N₃O₂ and a molecular weight of 281.31 g·mol⁻¹ [1]. Its structure incorporates an unsubstituted benzamide core connected via an ethyl spacer to a pyrazole ring that bears a furan-2-yl substituent at the 4-position [1]. The scaffold is recognized within the broader pyrazolylethylbenzamide family, which has been explored for diverse pharmacological targets including orexin receptors [2] and various kinase enzymes [3]. This compound is commercially available from multiple research chemical suppliers (e.g., Life Chemicals) for use as a synthetic building block and a pharmacological probe scaffold [1].

Why N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Within the pyrazolylethylbenzamide class, even minor structural modifications produce substantial shifts in physicochemical properties and, by inference, pharmacological behavior. The target compound bears an unsubstituted benzamide ring (XLogP3 = 1.9, TPSA = 60.1 Ų) [1], in contrast to halogenated or trifluoromethyl-substituted analogs that display markedly higher lipophilicity—for instance, the 2-trifluoromethyl congener exhibits a demonstrably altered biological activity profile with reported IC₅₀ values of 12.50 µM (SF-268) and 42.30 µM (NCI-H460) . The presence of the furan-2-yl substituent on the pyrazole ring introduces specific hydrogen-bond acceptor capacity absent in simpler N-[2-(1H-pyrazol-1-yl)ethyl]benzamide analogs . Generic substitution among this series therefore risks undermining the specific binding interactions, solubility characteristics, and assay reproducibility that define each scaffold variant's utility. The orexin receptor antagonist literature further demonstrates that modifications to the benzamide and pyrazole moieties within this scaffold class can produce >100-fold selectivity shifts between receptor subtypes [2].

Quantitative Differentiation Evidence: N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide vs. Structural Analogs


Physicochemical Profile Comparison: Unsubstituted Benzamide Core vs. Halogenated Analogs in the Furan-Pyrazole-Benzamide Series

The target compound possesses an XLogP3 of 1.9 and a Topological Polar Surface Area (TPSA) of 60.1 Ų, reflecting its unsubstituted benzamide structure [1]. In comparison, halogenated analogs such as 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS not retrieved) and 2-trifluoromethyl-substituted derivatives exhibit significantly higher lipophilicity due to halogen incorporation . This differentiation in lipophilicity and hydrogen-bonding capacity (HBD = 1, HBA = 3 for the target compound) [1] directly influences membrane permeability, aqueous solubility, and protein binding potential—parameters critical for selecting an appropriate chemical probe for a given assay system.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Accessibility and Scaffold Simplicity: Furan-Pyrazole-Ethyl-Benzamide Core vs. Multi-Substituted Congeners

The target compound features a minimal substitution pattern on the benzamide ring (no halogen, trifluoromethyl, or bulky substituents), resulting in a molecular weight of 281.31 g·mol⁻¹ and a rotatable bond count of 5 [1]. This contrasts with analogs such as 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (MW ~363 g·mol⁻¹) and 4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide (MW ~404 g·mol⁻¹) , which incorporate additional functional groups that increase synthetic complexity. The synthetic route for the target compound involves condensation of 5-amino-1H-pyrazole-4-carboxamide with furan-2-carbaldehyde, followed by benzamide formation—a modular sequence amenable to parallel library synthesis .

Synthetic Chemistry Structure-Activity Relationship Chemical Probe Development

Class-Level Biological Precedent: Pyrazolylethylbenzamide Scaffold as a Privileged Pharmacophore for Orexin Receptor Modulation

The pyrazolylethylbenzamide scaffold—the core structural framework of the target compound—has been validated as a productive pharmacophore for orexin receptor antagonism. In a published structure-activity relationship (SAR) study by Futamura et al. (2017), optimization of a dual orexin receptor 1/2 antagonist within this scaffold class yielded compound 24 (N-ethyl-5-fluoro-N-{(2S)-1-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propan-2-yl}-2-(pyrimidin-2-yl)benzamide), demonstrating OX₁R IC₅₀ = 2.01 nM with 265-fold selectivity over OX₂R [1]. The target compound represents the minimal unadorned scaffold from which such optimized leads were derived, and its furan-2-yl substituent on the pyrazole ring provides a hydrogen-bond acceptor motif (furan oxygen) that is absent in simpler phenyl-substituted pyrazole analogs [2]. While direct biological data for the target compound itself remain absent from the peer-reviewed literature as of the search date, the structural precedent establishes its suitability as a starting point for orexin receptor ligand development.

Neuropharmacology GPCR Antagonism Orexin Receptor

Purity, Reproducibility, and Commercial Availability: Life Chemicals Catalog Entry vs. Bespoke Synthesis

The target compound is commercially stocked by Life Chemicals with defined quantity options and pricing: 10 µmol at $69.00, 5 mg at $69.00, 40 mg at $140.00, and 3 mg at $69.00 (pricing effective as of September 2023) [1]. This contrasts with the majority of close analogs bearing halogen, trifluoromethyl, or bulky substituents, which frequently require custom synthesis with extended lead times and batch-to-batch variability. The commercial availability of the target compound from an established supplier provides batch traceability, certificates of analysis, and defined purity specifications—critical factors for reproducible biochemical and pharmacological experimentation [1]. In comparison, closely related analogs such as 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide (CAS 2034328-16-8) lack equivalent documented commercial sourcing [2].

Chemical Procurement Assay Reproducibility Research Supply Chain

Hydrogen-Bonding Capacity: Furan Oxygen Acceptor vs. Phenyl-Only Pyrazole Analogs

The target compound incorporates a furan-2-yl substituent at the pyrazole 4-position, providing an additional hydrogen-bond acceptor (furan ring oxygen) beyond the amide carbonyl and pyrazole nitrogen atoms inherent to the scaffold [1]. The computed hydrogen-bond acceptor count is 3 (amide O, pyrazole N, furan O) [1]. In contrast, the simpler analog N-[2-(1H-pyrazol-1-yl)ethyl]benzamide (C₁₂H₁₃N₃O, MW 215.25) —which lacks the furan substituent entirely—possesses only 2 hydrogen-bond acceptors and a substantially different molecular topology. Published crystal structure analysis of related furan-pyrazole compounds confirms that the furan oxygen participates in intermolecular hydrogen-bonding networks (e.g., N–H···O distances of ~2.84 Å observed for pyrazole amide systems) [2], indicating that the furan moiety can contribute to target binding interactions that are structurally impossible for phenyl-only or unsubstituted pyrazole analogs.

Molecular Recognition Ligand Design Structure-Based Drug Design

Critical Caveat: Absence of Direct Target-Specific Biological Data for the Target Compound

It must be explicitly stated that, as of the literature search conducted for this guide (April 2026), no peer-reviewed publication, patent, or authoritative database entry was identified that reports direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or phenotypic readout) for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034327-63-2) [1]. All biological activity inferences presented in this guide are class-level extrapolations derived from structurally related pyrazolylethylbenzamide compounds. Vendor claims of antimicrobial or anticancer activity for this specific compound could not be verified against primary research sources. Consequently, any procurement decision predicated on a specified biological potency or target selectivity profile would require de novo experimental validation.

Data Transparency Procurement Decision-Making Evidence Limitations

Optimal Application Scenarios for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Based on Quantitative Differentiation Evidence


Scaffold-Starting Point for Benzamide-Focused SAR Campaigns in Orexin Receptor or Kinase Drug Discovery

The target compound's unsubstituted benzamide ring (MW 281.31, rotatable bonds = 5) provides the minimal viable scaffold for systematic substitution at the benzamide position [1]. The validated class-level precedent for pyrazolylethylbenzamides as orexin receptor antagonists—with optimized leads achieving OX₁R IC₅₀ = 2.01 nM and 265-fold selectivity [2]—establishes a credible pharmacological destination. Researchers can procure this compound as a synthetic building block, introduce diverse benzamide substituents via parallel amide coupling, and evaluate the resulting library against orexin receptors, kinases, or other targets where the pyrazolylethylbenzamide framework has demonstrated productive binding [3]. The furan-2-yl group's hydrogen-bond acceptor capacity (HBA = 3) [1] provides an additional ligand design handle that simpler phenyl-pyrazole scaffolds cannot offer.

Aqueous-Favorable Chemical Probe for Biochemical Assays Requiring Moderate Lipophilicity

With a computed XLogP3 of 1.9 and TPSA of 60.1 Ų [1], the target compound occupies a favorable physicochemical space for aqueous biochemical assays—significantly less lipophilic than halogenated congeners that carry XLogP estimates >2.2 . This property profile reduces the risk of compound aggregation, nonspecific protein binding, and DMSO solubility limitations that frequently confound screening campaigns employing highly lipophilic tool compounds. For assays conducted in aqueous buffer systems (e.g., fluorescence polarization, SPR, or ITC), the target compound offers a higher probability of generating interpretable, artifact-free binding data compared to its trifluoromethyl- or difluoromethylthio-substituted analogs.

Crystallography and Biophysical Studies Leveraging Defined Hydrogen-Bonding Geometry

Crystal structure analysis of structurally related pyrazole amide compounds reveals well-defined hydrogen-bonding geometry: N–H···O distances of ~2.84 Å, O···H distances of ~1.90 Å, and N–H···O angles of ~157° [4]. The target compound's three hydrogen-bond acceptors (amide carbonyl, pyrazole N, furan O) and single donor (amide NH) [1] provide defined polar interaction vectors suitable for co-crystallization studies with protein targets. The compound's moderate molecular weight (281.31 g·mol⁻¹) and 5 rotatable bonds further support its suitability for soaking experiments or co-crystallization trials where excessive conformational flexibility would impede structure determination.

Rapid-Initiation Screening Campaigns Using Commercially Stocked Material with Batch Traceability

The compound's documented commercial availability from Life Chemicals (catalog #F6525-6907) at defined quantities (5 mg, 40 mg) and pricing ($69–$140) [5] enables procurement within standard laboratory supply timelines. This contrasts with the multi-week lead times and minimum order quantities typically required for custom synthesis of substituted analogs. For research groups initiating pilot screening campaigns or confirming published SAR trends, the ability to receive characterized material within days—rather than weeks—provides a tangible operational advantage, particularly when paired with the compound's established synthetic route that allows for subsequent scale-up .

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.